molecular formula C21H21ClN2 B027967 Calindol Hydrochloride CAS No. 729610-18-8

Calindol Hydrochloride

Cat. No.: B027967
CAS No.: 729610-18-8
M. Wt: 336.9 g/mol
InChI Key: KFILKQPBQZIRST-XFULWGLBSA-N
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Description

Calindol Hydrochloride is a potent orthosteric modulator of the calcium-sensing receptor (CaSR). It is known for its ability to inhibit Pi-induced vascular calcification and delay the progression of calcification in vascular smooth muscle cells . This compound has significant implications in the field of medical research, particularly in the study of calcium-related disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Calindol Hydrochloride involves several steps, starting with the preparation of the indole core structure. The indole is then functionalized with various substituents to achieve the desired chemical properties. The final step involves the formation of the hydrochloride salt to enhance the compound’s solubility and stability .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Calindol Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted indole derivatives .

Scientific Research Applications

Calindol Hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study the behavior of calcium-sensing receptors and their modulators.

    Biology: It is used to investigate the role of calcium-sensing receptors in various biological processes, including cell signaling and proliferation.

    Medicine: It has potential therapeutic applications in the treatment of calcium-related disorders, such as hypercalcemia and osteoporosis.

    Industry: It is used in the development of new drugs and therapeutic agents targeting calcium-sensing receptors.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Calindol Hydrochloride include:

Uniqueness

This compound is unique due to its high potency and selectivity as a CaSR modulator. Its ability to inhibit Pi-induced vascular calcification and delay the progression of calcification in vascular smooth muscle cells sets it apart from other similar compounds .

Properties

IUPAC Name

(1R)-N-(1H-indol-2-ylmethyl)-1-naphthalen-1-ylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2.ClH/c1-15(19-11-6-9-16-7-2-4-10-20(16)19)22-14-18-13-17-8-3-5-12-21(17)23-18;/h2-13,15,22-23H,14H2,1H3;1H/t15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFILKQPBQZIRST-XFULWGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NCC3=CC4=CC=CC=C4N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)NCC3=CC4=CC=CC=C4N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00634884
Record name (1R)-N-[(1H-Indol-2-yl)methyl]-1-(naphthalen-1-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

729610-18-8
Record name (1R)-N-[(1H-Indol-2-yl)methyl]-1-(naphthalen-1-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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